N-Vanillyl-9-octadecenamide
CAS No.: 95548-23-5
Cat. No.: VC1803616
Molecular Formula: C26H43NO3
Molecular Weight: 417.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95548-23-5 |
---|---|
Molecular Formula | C26H43NO3 |
Molecular Weight | 417.6 g/mol |
IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide |
Standard InChI | InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10+ |
Standard InChI Key | OPZKBPQVWDSATI-ZHACJKMWSA-N |
Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Structure and Properties
N-Vanillyl-9-octadecenamide (CAS No. 95548-23-5) belongs to the class of capsaicinoids and is classified as a member of N-acylated vanillylamines. This compound features a vanillylamine moiety connected to an unsaturated fatty acid chain (oleic acid). The molecular structure consists of a 4-hydroxy-3-methoxyphenyl group (vanillyl) linked to a long-chain unsaturated fatty acid amide.
Fundamental Chemical Properties
The basic chemical properties of N-Vanillyl-9-octadecenamide are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C26H43NO3 |
Molecular Weight | 417.6 g/mol |
IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide |
Alternative Names | Olvanil, N-Vanillyloleamide, NE-19550 |
CAS Number | 95548-23-5, 58493-49-5 |
Physical Appearance | Colorless oil/amorphous solid |
The chemical structure of N-Vanillyl-9-octadecenamide incorporates a vanillyl moiety with a hydroxyl and methoxy group on the aromatic ring, connected via an amide bond to an 18-carbon chain featuring a double bond at the 9-position . This structural arrangement contributes to the compound's distinctive biological activities, particularly its interaction with certain receptors that mediate pain and inflammation responses.
Structural Variants
N-Vanillyl-9-octadecenamide exists in different isomeric forms, primarily distinguished by the configuration of the double bond in the acyl chain. The two primary isomers include:
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(E)-N-Vanillyl-9-octadecenamide (trans configuration)
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(Z)-N-Vanillyl-9-octadecenamide (cis configuration)
These structural variations can affect the biological activity and potency of the compound, with most research focusing on the (E) isomer . The compound belongs to a broader family of long-chain N-vanillyl-acylamides (LCNVAs) that includes compounds such as palvanil (C16:0), stevanil (C18:0), and livanil (C18:2) .
Synthesis Methods
The synthesis of N-Vanillyl-9-octadecenamide can be achieved through various methods, including both chemical and enzymatic approaches. These synthetic pathways have been extensively studied to optimize yield, purity, and efficiency.
Chemical Synthesis
Chemical synthesis of N-Vanillyl-9-octadecenamide typically involves the condensation of vanillylamine with the appropriate fatty acid or fatty acid derivative. This process generally requires activation of the carboxylic acid group followed by nucleophilic attack by the amine functionality of vanillylamine. The product is subsequently isolated and purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Enzymatic Synthesis
Enzymatic synthesis represents an alternative, potentially more environmentally friendly approach to producing N-Vanillyl-9-octadecenamide. Research has demonstrated successful enzymatic synthesis pathways using lipase-catalyzed reactions .
One optimized enzymatic procedure utilizes Novozym 435 as a catalyst for the esterification of vanillyl alcohol with fatty acid derivatives in organic solvents. The optimum conditions identified include:
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Substrate concentration: 50 mM vanillyl alcohol and 50 mM acyl donor
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Solvent: Dioxane (500 μl)
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Catalyst: 20 mg of Novozym 435
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Additives: 50 mg of 4 Å molecular sieves
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Temperature: 25°C
This enzymatic approach achieves conversion yields of up to 90% under optimized conditions. The addition of molecular sieves significantly enhances the equilibrium yield by removing concomitant products such as water and alcohols that could potentially reverse the reaction .
Natural Occurrence
N-Vanillyl-9-octadecenamide has been isolated from natural sources, particularly from Capsicum oleoresin derived from various pepper species.
Presence in Capsicum Species
Although capsaicin and dihydrocapsaicin remain the predominant capsaicinoids in Capsicum species, N-Vanillyl-9-octadecenamide and other long-chain N-vanillyl acylamides (LCNVAs) have been identified in Capsicum oleoresin . Research has demonstrated that N-Vanillyl-9-octadecenamide occurs naturally in Capsicum annuum and related varieties .
Relative Abundance
The content ratio of N-Vanillyl-9-octadecenamide and other LCNVAs relative to capsaicin varies significantly between oleoresins and fresh fruits. In oleoresins, the ratio of total LCNVAs to capsaicin ranges from 0.1% to 41%, which is substantially higher than the ratio found in fresh fruits (typically <0.01%) . This disparity suggests that processing conditions or storage may influence the formation or concentration of these compounds.
Table 2: Comparative Abundance of N-Vanillyl-9-octadecenamide in Different Sources
Source | Relative Abundance (% compared to capsaicin) |
---|---|
Capsicum Oleoresins | 0.1-41% (total LCNVAs) |
Fresh Capsicum Fruits | <0.01% (total LCNVAs) |
This significant difference in concentration between processed oleoresins and fresh fruits has led researchers to investigate whether some LCNVAs might form during processing or extraction of oleoresins rather than being present initially in the fresh plant material .
Biological Activity and Mechanism of Action
N-Vanillyl-9-octadecenamide exhibits diverse biological activities that have prompted extensive research into its potential therapeutic applications. Its primary mechanisms involve interactions with sensory neurons and various receptor systems.
Receptor Interactions
Studies using canine renal tubular cells have demonstrated that N-Vanillyl-9-octadecenamide (5-100 μM) causes a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i) in a concentration-dependent manner. This effect persists even in the presence of cannabinoid receptor antagonists (AM251 and AM281; 5 μM) and a vanilloid receptor antagonist (capsazepine; 100 μM), suggesting alternative pathways of action .
Calcium Signaling Effects
The effects of N-Vanillyl-9-octadecenamide on calcium signaling have been well-documented. The compound induces calcium mobilization through two primary mechanisms:
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Stimulation of extracellular calcium influx (inhibited by La³⁺ and extracellular calcium removal)
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Promotion of intracellular calcium release (demonstrated by interactions with thapsigargin-sensitive stores)
These effects on calcium signaling may underlie some of the compound's physiological activities and potential therapeutic applications. The compound's ability to rapidly increase intracellular calcium levels in renal tubular cells suggests a significant role in cellular signaling pathways .
Analgesic Properties
One of the most promising aspects of N-Vanillyl-9-octadecenamide is its analgesic activity. The compound has demonstrated pain-relieving properties similar to capsaicin but without the associated noxious stimuli that make capsaicin challenging to use in clinical settings . Research has shown that N-Vanillyl-9-octadecenamide can enhance the analgesic efficacy of other pain relievers like aspirin when used in combination therapy approaches.
Comparative Analysis with Related Compounds
N-Vanillyl-9-octadecenamide belongs to a family of structurally related compounds with varying acyl chain lengths and degrees of unsaturation. These structural differences influence their biological activities and potential applications.
Structural Relationships
Several related long-chain N-vanillyl-acylamides (LCNVAs) have been identified and characterized. Table 3 presents a comparative overview of N-Vanillyl-9-octadecenamide and its structural analogs:
Compound | Acyl Chain | Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
Myrvanil | C14:0 | C24H39NO3 | 389.6 | - |
Palvanil | C16:0 | C26H43NO3 | 417.6 | - |
Stevanil | C18:0 | C28H47NO3 | 445.7 | - |
Olvanil (N-Vanillyl-9-octadecenamide) | C18:1 (9E) | C26H43NO3 | 417.6 | 95548-23-5 |
Livanil | C18:2 (9E,12E) | C26H41NO3 | 415.6 | - |
Linvanil | C18:3 (9E,12E,15E) | C26H39NO3 | 413.6 | - |
These compounds share the common vanillyl moiety but differ in their acyl chain length and degree of unsaturation, which influences their physicochemical properties, receptor interactions, and biological activities .
Structure-Activity Relationships
The structure-activity relationships among these compounds reveal important trends. Generally, as acyl chain length increases, the potency for certain receptor interactions may change. Similarly, the degree of unsaturation in the acyl chain can affect the compound's flexibility, membrane permeability, and receptor binding characteristics .
N-Vanillyl-9-octadecenamide possesses a unique balance of properties that makes it particularly interesting for therapeutic development. Its single unsaturation at the 9-position of the octadecyl chain appears to confer an optimal combination of receptor interactions and physicochemical properties that support its biological activities without producing the intense sensory irritation associated with capsaicin .
Analytical Methods
Various analytical techniques have been employed to identify, quantify, and characterize N-Vanillyl-9-octadecenamide in both research settings and natural extracts.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the primary analytical techniques used to analyze N-Vanillyl-9-octadecenamide and related compounds . These methods allow for effective separation and quantification of the compound from complex mixtures.
For GC-MS analysis of methanolysis products, samples are typically prepared by heating the compound with methanolic NaOH (0.5 M) at approximately 100°C, followed by solvent extraction and analysis . This approach helps identify the acyl moiety structure through comparison with reference spectra in established databases.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for confirming the identity of N-Vanillyl-9-octadecenamide. Characteristic ¹H-NMR signals for this compound include:
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δ 6.86 (1H, d), 6.80 (1H, d), 6.75 (1, dd): Aromatic protons
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δ 5.66 (1H, br): NH proton
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δ 5.34 (2H, m): Olefinic protons
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δ 4.35 (2H, d): Benzylic methylene
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δ 3.87 (3H, s): Methoxy group
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δ 2.19 (2H, t): α-methylene to the carbonyl
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δ 1.63 (2H, quint), 1.25 (24H, m): Aliphatic protons
Mass spectrometry provides additional confirmation through characteristic fragmentation patterns. Positive-ion APCI-MS typically shows a protonated molecular ion at m/z 418 [M+H]⁺, with fragment ions at m/z 294, 282, and 137. The fragment at m/z 137 is particularly characteristic as it indicates the vanillylamine moiety resulting from typical cleavage patterns of capsaicinoids .
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